Benzoimidazol-1-yl-morpholin-4-yl-methanone
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Overview
Description
Benzoimidazol-1-yl-morpholin-4-yl-methanone is a heterocyclic compound that combines the structural elements of benzimidazole and morpholine. Benzimidazole is known for its aromatic properties and biological activity, while morpholine is a versatile chemical used in various industrial applications. The fusion of these two moieties results in a compound with unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoimidazol-1-yl-morpholin-4-yl-methanone typically involves the condensation of benzimidazole derivatives with morpholine under specific reaction conditions. One common method includes the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the benzimidazole and morpholine moieties .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in pharmaceuticals and other industries .
Chemical Reactions Analysis
Types of Reactions: Benzoimidazol-1-yl-morpholin-4-yl-methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced derivatives with hydrogenated benzimidazole or morpholine rings.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
Benzoimidazol-1-yl-morpholin-4-yl-methanone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of benzoimidazol-1-yl-morpholin-4-yl-methanone involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s therapeutic effects. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its distribution within biological systems .
Comparison with Similar Compounds
Benzimidazole: Shares the benzimidazole core but lacks the morpholine moiety.
Morpholine: Contains the morpholine ring but lacks the benzimidazole structure.
Benzimidazol-1-yl-methyl-morpholine: A similar compound with a methyl group linking the benzimidazole and morpholine rings.
Uniqueness: Benzoimidazol-1-yl-morpholin-4-yl-methanone is unique due to the combination of benzimidazole and morpholine moieties, which confer distinct chemical and biological properties. This fusion enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
IUPAC Name |
benzimidazol-1-yl(morpholin-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c16-12(14-5-7-17-8-6-14)15-9-13-10-3-1-2-4-11(10)15/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQMMAATLOBOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)N2C=NC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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